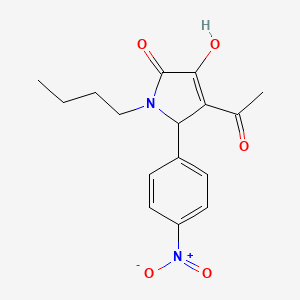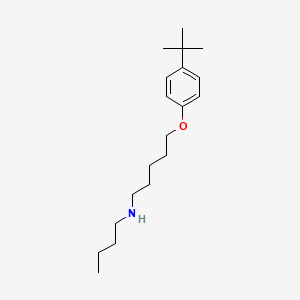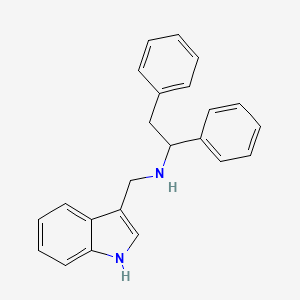
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is also known as CDAF and has a molecular formula of C26H15ClN2O4.
Aplicaciones Científicas De Investigación
CDAF has been extensively studied for its potential applications in various fields. In medicinal chemistry, CDAF has shown promising results as an anti-cancer agent. Studies have shown that CDAF inhibits the growth of cancer cells by inducing apoptosis. CDAF has also shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of pharmaceuticals, CDAF has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that CDAF can inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease. CDAF has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Mecanismo De Acción
The mechanism of action of CDAF is not fully understood. However, studies have shown that CDAF inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. CDAF has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
CDAF has been shown to have various biochemical and physiological effects. Studies have shown that CDAF can induce apoptosis in cancer cells, reduce inflammation, inhibit the formation of amyloid fibrils, and inhibit the aggregation of alpha-synuclein. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CDAF in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, and potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. However, there are also limitations to using CDAF in lab experiments. For example, the mechanism of action of CDAF is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the synthesis of CDAF is complex and requires multiple reaction steps, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the study of CDAF. One direction is to further investigate the mechanism of action of CDAF and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of CDAF to determine its safety and efficacy in vivo. Additionally, further studies are needed to optimize the synthesis of CDAF and to develop more efficient methods for its production. Finally, the potential applications of CDAF in materials science and nanotechnology should also be explored.
Métodos De Síntesis
The synthesis of CDAF involves a multi-step reaction process that includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorophenyl) anthranilic acid. This intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(2-furanyl)-3-(9,10-dioxo-9,10-dihydroanthracen-2-yl) benzamide. The final step involves the cyclization of the intermediate to form CDAF.
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14ClNO4/c26-15-5-3-4-14(12-15)21-10-11-22(31-21)25(30)27-16-8-9-19-20(13-16)24(29)18-7-2-1-6-17(18)23(19)28/h1-13H,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILGKPBHZGVSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)